1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea
Description
The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea features a triazolo[4,3-b]pyridazine core substituted with:
- 3,4-Dimethoxyphenyl at position 3,
- Ethoxyethyl chain at position 6,
- m-Tolylurea moiety linked via the ethyl group.
This structure combines electron-rich aromatic systems (methoxy groups) with a urea functional group, which is often associated with hydrogen bonding and biological activity.
Properties
IUPAC Name |
1-[2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-5-4-6-17(13-15)25-23(30)24-11-12-33-21-10-9-20-26-27-22(29(20)28-21)16-7-8-18(31-2)19(14-16)32-3/h4-10,13-14H,11-12H2,1-3H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDJUTGKGDXMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea (CAS Number: 852437-94-6) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.43 g/mol. It features a triazole ring fused with a pyridazine structure, which is known to contribute to diverse biological activities.
1. Anticancer Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. For example, derivatives of triazolo-pyridazines have shown cytotoxic effects against various cancer cell lines. A study reported that compounds similar to the one demonstrated IC50 values in the micromolar range against breast (MCF-7) and colon (HCT-116) cancer cell lines, suggesting promising anticancer potential .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 27.3 |
2. Anti-inflammatory Activity
The compound's structural features suggest potential as a COX-II inhibitor. In a comparative study, similar compounds exhibited moderate to high selectivity against COX-II with IC50 values ranging from 0.52 to 22.25 µM . The anti-inflammatory properties were attributed to the inhibition of prostaglandin synthesis.
3. Antimicrobial Activity
Triazole derivatives have been noted for their antimicrobial properties. A related study found that certain triazole-thione compounds displayed significant antibacterial activity against pathogenic bacteria . This suggests that the compound may also possess similar properties.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the triazole ring allows for strong binding interactions with enzymes such as COX-II, leading to reduced inflammation.
- Cell Cycle Arrest : Some studies suggest that triazole-containing compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Anticancer Activity : A series of triazolo-pyridazine derivatives were synthesized and tested for anticancer activity. The most potent derivative showed an IC50 value of 6.2 µM against MCF-7 cells, indicating strong potential for further development .
- COX-II Inhibition Study : A derivative was evaluated for its selectivity towards COX-II inhibition compared to COX-I. Results indicated a significant selectivity ratio which could lead to fewer side effects commonly associated with non-selective NSAIDs .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural differences and physicochemical properties of analogs:
Key Observations:
- Melting Points: Triazolo-pyridazine derivatives with rigid substituents (e.g., benzoylamino-propenoic acid in ) exhibit high melting points (>250°C), suggesting crystalline stability. The target compound’s urea group may reduce crystallinity compared to carboxylic acid analogs.
- Synthetic Routes: Urea-linked compounds (e.g., ) are often synthesized via refluxing amines with isocyanates or carbodiimides, suggesting similar pathways for the target compound.
Gaps and Research Needs
- Physicochemical Data: Melting points, solubility, and stability of the target compound remain uncharacterized.
- Biological Testing: No evidence of enzymatic or cellular activity studies exists, unlike analogs with confirmed antifungal or docking results ().
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(m-tolyl)urea?
- The synthesis typically involves multi-step reactions:
Core Formation : Condensation of triazole and pyridazine precursors under controlled temperatures (60–100°C) in solvents like ethanol or acetonitrile .
Urea Linkage : Reaction of isocyanate intermediates with substituted amines (e.g., m-tolylamine) in dichloromethane or DMF, using triethylamine as a base .
Functionalization : Introduction of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions .
- Critical parameters include solvent polarity (to stabilize intermediates), reaction time (12–24 hours), and catalyst selection (e.g., Pd for cross-coupling) .
Q. Which spectroscopic methods are essential for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions on the triazolopyridazine core and urea linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹) .
- HPLC : Assesses purity and detects byproducts (C18 column, acetonitrile/water mobile phase) .
Q. What are the primary biological targets associated with this compound?
- Bromodomains : Structural analogs (e.g., triazolopyridazines) inhibit BRD4 by bivalent binding, suppressing oncoproteins like c-Myc .
- Enzymes : Urea derivatives often target kinases or hydrolases; substituents (e.g., dimethoxyphenyl) may enhance selectivity for fungal 14α-demethylase .
- Receptors : The m-tolyl group could modulate G-protein-coupled receptor (GPCR) interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization : Replace ethanol with DMF for better solubility of aromatic intermediates, increasing yield by ~15% .
- Temperature Control : Lowering reaction temperature (to 50°C) during urea formation reduces side-product formation .
- Catalyst Screening : Use Pd(OAc)₂ instead of PdCl₂ for Suzuki-Miyaura coupling to achieve >90% conversion .
- Workflow Automation : Employ flow chemistry for precise control of exothermic steps .
Q. How should researchers resolve contradictions in reported biological activities of structural analogs?
- Substituent Analysis : Compare dimethoxy (3,4- vs. 2,3-positions) effects on target binding using SAR studies .
- Assay Standardization : Validate cellular potency (e.g., IC50) under consistent conditions (e.g., ATP concentration in kinase assays) .
- Data Normalization : Adjust for variations in cell permeability (logP) and protein binding (e.g., serum albumin) .
Q. What computational strategies predict binding affinity and guide derivative design?
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with BRD4 (PDB: 3LD6) .
- MD Simulations : Assess stability of urea-enzyme complexes over 100 ns trajectories (AMBER force field) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antifungal activity .
Data Contradiction Analysis
Methodological Recommendations
- Synthesis : Prioritize orthogonal protection strategies for urea and triazole groups to minimize cross-reactivity .
- Characterization : Combine NMR with X-ray crystallography (if crystals form) to resolve stereochemical ambiguities .
- Biological Testing : Include positive controls (e.g., JQ1 for BRD4 inhibition) to benchmark activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
